5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and an amide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its functional groups and rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring, on the other hand, is non-planar due to its sp3 hybridization .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and rings. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The pyrrolidine ring, being a saturated ring, could undergo reactions typical of amines and secondary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The pyrrolidine ring, being a saturated ring, could contribute to the lipophilicity of the compound .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to biological systems due to their high reactivity.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-Inflammatory Activity
These compounds have shown anti-inflammatory activity . They could be used in the treatment of conditions characterized by inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Some thiazole derivatives have shown antiviral activity . They could potentially be used in the treatment of viral infections.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . They could be used in the treatment of conditions characterized by seizures.
Neuroprotective Activity
These compounds have shown neuroprotective activity . They could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . They could be used in the development of new anticancer drugs.
Future Directions
The compound “5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” could be a subject of future research, given the biological activities associated with thiazole and pyrrolidine derivatives . Further studies could explore its potential applications in medicinal chemistry, its mechanism of action, and its safety profile.
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-3-2-4-11(7-10)18-15(23)8-12-9-25-17(19-12)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXANELOMWUKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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